1-(2-Bromophenyl)octanol
Description
Contextualization of Aryl Halide and Secondary Alcohol Architectures in Synthetic Chemistry
In the landscape of modern organic synthesis, molecules containing aryl halide and secondary alcohol functionalities are of paramount importance. These structural motifs serve as versatile and readily available building blocks for the construction of more complex molecular frameworks. Aryl halides, particularly bromides and chlorides, are staple electrophiles in a vast array of cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings. These reactions are foundational for the creation of carbon-carbon and carbon-heteroatom bonds, which are critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Secondary alcohols are equally fundamental. They can be readily transformed into a variety of other functional groups; for instance, oxidation yields ketones, while esterification and etherification provide access to other important classes of compounds. organic-chemistry.org Contemporary synthetic methods have further expanded the utility of alcohols, harnessing them as alkyl radical precursors through innovative strategies like metallaphotoredox catalysis. nih.govacs.org This approach enables the direct use of alcohols in C(sp³)–C(sp²) bond formation with aryl halide partners, offering a robust and selective platform for molecular construction. nih.gov Furthermore, recent advancements have demonstrated the use of secondary alcohols as redox auxiliaries in metal-free photocatalytic processes for the alkylation of alkenes, highlighting their role in generating valuable C-centered radicals under mild conditions. diva-portal.org The dual presence of both an aryl halide and a secondary alcohol within the same molecule, as in 1-(2-bromophenyl)octanol, thus presents a powerful synthon with two distinct and highly reactive sites for sequential and controlled chemical modifications.
Academic Relevance of Bromophenyl-Substituted Alcohols
Bromophenyl-substituted alcohols represent a significant subclass of compounds that attract considerable academic and industrial interest. Their importance is often linked to their role as key intermediates in the synthesis of biologically active molecules. The bromine atom is not merely a placeholder for cross-coupling reactions; its lipophilicity, size, and ability to form halogen bonds can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug substance.
A significant area of research focuses on the stereoselective synthesis of these alcohols. The production of single-enantiomer chiral alcohols is a critical objective in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. researchgate.net For example, optically active halohydrins, including (S)-1-(2-bromophenyl)-1-ethanol, are claimed in patents as valuable chiral intermediates for pharmaceutical agents. google.com Research efforts are often directed toward developing efficient catalytic methods, including both biocatalytic reductions and asymmetric chemical catalysis, to produce these alcohols with high enantiomeric excess. researchgate.net The biotransformation of precursor ketones using microorganisms like Aspergillus niger has been shown to be an effective method for producing chiral bromophenyl ethanols with excellent enantioselectivity, underscoring the academic drive to find green and efficient synthetic routes. researchgate.net
Fundamental Structural Considerations for Research Inquiry
The molecular architecture of this compound consists of three distinct components that dictate its chemical behavior and potential for further research:
The 2-Bromophenyl Group : The presence of a bromine atom on the phenyl ring, specifically at the ortho position relative to the alcohol-bearing substituent, introduces significant electronic and steric features. Electronically, the bromine atom is an electron-withdrawing group via induction and a weak deactivator in electrophilic aromatic substitution. Its position creates steric hindrance around the adjacent carbinol center, which can influence the kinetics and stereochemical outcome of reactions at that site. This ortho-substitution pattern distinguishes it from its meta- and para-isomers, potentially enabling unique reactivity or selectivity in subsequent transformations.
The Secondary Alcohol : The hydroxyl group attached to a secondary carbon (a carbinol) is a key reactive center. It is a chiral center, meaning the compound can exist as two enantiomers (R and S). This hydroxyl group can act as a nucleophile, a proton donor, and a directing group for nearby reactions. It can be oxidized to the corresponding ketone, 1-(2-bromophenyl)octan-1-one, or undergo substitution and elimination reactions under appropriate conditions.
These three components make this compound a bifunctional molecule with well-differentiated reactive sites, offering a platform for selective and diverse synthetic elaborations.
Detailed Research Findings
While specific research articles focusing exclusively on this compound are not prevalent, its synthesis, properties, and reactivity can be confidently inferred from established chemical principles and published procedures for closely related analogues.
Synthesis
The most direct and common method for synthesizing this compound is through a Grignard reaction. This well-established procedure involves the nucleophilic addition of an organometallic reagent to an aldehyde. For the target molecule, this would involve the reaction of 2-bromobenzaldehyde (B122850) with heptylmagnesium bromide. The heptylmagnesium bromide is typically prepared in situ from 1-bromoheptane (B155011) and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
An analogous synthesis is reported for 1-(2-bromophenyl)propanol, where 2-bromobenzaldehyde is treated with ethyl magnesium bromide. prepchem.com A similar approach is used to create tertiary alcohols, such as the reaction of methyl 2-bromobenzoate (B1222928) with methylmagnesium bromide to yield 2-(2-bromophenyl)-2-propanol. chemicalbook.com
An alternative synthetic route involves the reduction of the corresponding ketone, 1-(2-bromophenyl)octan-1-one. The ketone precursor could be synthesized via a Friedel-Crafts acylation of bromobenzene (B47551) with octanoyl chloride. The subsequent reduction of the ketone to the secondary alcohol can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield the final product.
Physicochemical and Spectroscopic Properties
The properties of this compound can be predicted based on its structure and data from its constituent parts, such as 1-octanol (B28484) and related bromophenyl compounds. nist.gov
Physicochemical Properties of this compound (Predicted)
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁BrO |
| Molecular Weight | 285.22 g/mol |
| Appearance | Likely a colorless to light-yellow liquid or low-melting solid |
| Boiling Point | Expected to be high, >250 °C at atmospheric pressure |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform (B151607) |
Predicted Spectroscopic Data Spectroscopic analysis is essential for structural confirmation. The expected NMR and IR data are as follows:
| Spectroscopy | Predicted Signals |
| ¹H NMR | ~7.6-7.1 ppm (m, 4H) : Aromatic protons of the 1,2-disubstituted ring. ~5.0-4.8 ppm (t or dd, 1H) : Methine proton (CH-OH) adjacent to the aromatic ring. ~2.0-1.8 ppm (m, 2H) : Methylene (B1212753) protons (CH₂) alpha to the carbinol. ~1.8-1.2 ppm (m, 10H) : Remaining methylene protons of the octyl chain. ~0.9 ppm (t, 3H) : Terminal methyl protons (CH₃) of the octyl chain. Variable (s, 1H) : Hydroxyl proton (OH), position is solvent and concentration dependent. |
| ¹³C NMR | ~145-140 ppm : Aromatic carbon attached to the carbinol group (C-CHOH). ~133-127 ppm : Other aromatic carbons (CH). ~122 ppm : Aromatic carbon bearing the bromine atom (C-Br). ~75-70 ppm : Methine carbon of the alcohol (CH-OH). ~38 ppm : Methylene carbon alpha to the carbinol. ~32-22 ppm : Other methylene carbons of the octyl chain. ~14 ppm : Terminal methyl carbon. |
| IR Spectroscopy | ~3500-3200 cm⁻¹ (broad) : O-H stretch of the alcohol. ~3100-3000 cm⁻¹ : Aromatic C-H stretch. ~2950-2850 cm⁻¹ : Aliphatic C-H stretch. ~1600-1450 cm⁻¹ : Aromatic C=C stretches. ~1050 cm⁻¹ : C-O stretch of the secondary alcohol. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
1-(2-bromophenyl)octan-1-ol |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-11-14(16)12-9-7-8-10-13(12)15/h7-10,14,16H,2-6,11H2,1H3 |
InChI Key |
ZAKNLINXCDOJIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=CC=C1Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromophenyl Octanol
Strategies for Carbon-Carbon Bond Formation Leading to the Octanol (B41247) Framework
The creation of the key carbon-carbon bond between the bromophenyl ring and the octyl chain is a fundamental approach to constructing 1-(2-bromophenyl)octanol. This is typically accomplished through the nucleophilic addition of an organometallic reagent to a carbonyl compound.
Grignard Reagent-Mediated Additions
Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. The synthesis of this compound via this method can be approached in two ways:
Route A: The reaction of 2-bromobenzaldehyde (B122850) with octylmagnesium bromide.
Route B: The reaction of 2-bromophenylmagnesium bromide with octanal.
In both routes, the Grignard reagent is prepared by reacting the corresponding alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF) mnstate.edulibretexts.org. The resulting organomagnesium halide then adds to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol mnstate.edu.
The reaction is highly sensitive to moisture and protic solvents, which would quench the Grignard reagent mnstate.edulibretexts.org. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the procedure libretexts.org.
Table 1: Grignard Reagent-Mediated Synthesis of this compound
| Route | Electrophile | Nucleophile (Grignard Reagent) | Solvent | Reaction Conditions | Workup |
|---|---|---|---|---|---|
| A | 2-Bromobenzaldehyde | Octylmagnesium bromide | Anhydrous Diethyl Ether or THF | Room temperature, dropwise addition of Grignard reagent | Aqueous acid (e.g., HCl or H₂SO₄) |
| B | Octanal | 2-Bromophenylmagnesium bromide | Anhydrous Diethyl Ether or THF | Room temperature, dropwise addition of Grignard reagent | Aqueous acid (e.g., HCl or H₂SO₄) |
Organolithium Reagent-Mediated Additions
Similar to Grignard reagents, organolithium reagents are potent nucleophiles capable of adding to carbonyl groups. The synthesis of this compound can be achieved by reacting 2-bromobenzaldehyde with octyllithium.
Octyllithium is typically prepared by the reaction of 1-bromooctane (B94149) with lithium metal in a non-polar solvent like pentane (B18724) or hexane (B92381). The resulting octyllithium solution is then added to 2-bromobenzaldehyde, usually at low temperatures to control the reactivity, followed by an aqueous workup to produce the alcohol.
Table 2: Organolithium Reagent-Mediated Synthesis of this compound
| Electrophile | Nucleophile (Organolithium Reagent) | Solvent | Reaction Conditions | Workup |
|---|
Palladium-Catalyzed Coupling Approaches
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, particularly between aryl halides and other organic partners. While direct coupling to form a secondary alcohol is not typical, this methodology is highly effective for synthesizing the precursor ketone, 2-bromophenyl octyl ketone. This ketone can then be readily reduced to this compound in a subsequent step.
A common approach involves the Stille coupling or a related reaction, where an organotin reagent or another organometallic species is coupled with an acyl chloride in the presence of a palladium catalyst. For instance, 2-bromobenzoyl chloride can be coupled with an octyl-organometallic reagent.
Table 3: Palladium-Catalyzed Synthesis of 2-Bromophenyl Octyl Ketone (Precursor)
| Aryl Halide Derivative | Organometallic Reagent | Catalyst | Ligand | Solvent | Reaction Conditions |
|---|
Reduction-Based Approaches for Secondary Alcohol Formation
These methods begin with the ketone precursor, 2-bromophenyl octyl ketone, which is then reduced to the desired secondary alcohol, this compound.
Catalytic Hydrogenation of Ketone Precursors
Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst. This method is often considered a "green" and efficient way to perform reductions.
The ketone is dissolved in a suitable solvent, and a catalyst, typically a noble metal supported on carbon (e.g., Pd/C, Pt/C), is added. The mixture is then subjected to a hydrogen atmosphere, often under pressure, until the reaction is complete. The catalyst is subsequently removed by filtration.
Table 4: Catalytic Hydrogenation of 2-Bromophenyl Octyl Ketone
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
|---|
Hydride Reductions of Carbonyl Compounds
Metal hydride reagents are a common and effective choice for the reduction of ketones to secondary alcohols in a laboratory setting. The two most frequently used reagents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Sodium borohydride is a milder reducing agent and can be used in protic solvents like methanol (B129727) or ethanol. The reaction is typically carried out at room temperature and is generally selective for aldehydes and ketones masterorganicchemistry.comcommonorganicchemistry.com.
Lithium aluminum hydride is a much stronger reducing agent and reacts violently with protic solvents ic.ac.ukyoutube.comchemguide.co.uk. Therefore, it must be used in anhydrous aprotic solvents like diethyl ether or THF. Due to its high reactivity, LiAlH₄ can also reduce other functional groups, but it is highly effective for ketone reduction ic.ac.ukyoutube.comchemistrysteps.com. The reaction is typically performed by adding the ketone solution to a suspension of LiAlH₄, followed by a careful aqueous workup to decompose the excess hydride and protonate the resulting alkoxide ic.ac.uk.
Table 5: Hydride Reduction of 2-Bromophenyl Octyl Ketone
| Substrate | Reducing Agent | Solvent | Reaction Conditions | Workup |
|---|---|---|---|---|
| 2-Bromophenyl octyl ketone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature, stirring | Aqueous acid or water |
Enantioselective Synthesis of this compound
The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often dictated by its stereochemistry. This compound possesses a stereogenic center at the carbinol carbon, making its enantioselective synthesis a key challenge. Various methodologies have been developed to control the stereochemical outcome of the synthesis, primarily focusing on the asymmetric reduction of the prochiral ketone precursor, 1-(2-bromophenyl)octan-1-one, or building the chiral center through carbon-carbon bond formation. These strategies include asymmetric catalytic reductions, the use of chiral auxiliaries, and biocatalytic approaches.
Asymmetric Catalytic Reductions
Asymmetric catalytic reduction of prochiral ketones is one of the most direct and efficient methods for producing enantiomerically enriched secondary alcohols. This approach involves the use of a chiral catalyst that facilitates the transfer of a hydride to the carbonyl group, with a preference for one of the two enantiotopic faces.
Transition Metal Catalysis: Chiral transition metal complexes, particularly those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), are widely employed for the asymmetric hydrogenation or transfer hydrogenation of ketones. For the synthesis of this compound, a suitable precursor ketone would be reduced in the presence of a chiral catalyst and a hydrogen source. For instance, Noyori-type catalysts, which consist of a Ru(II) center coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN), are highly effective for the asymmetric hydrogenation of aromatic ketones. researchgate.net
The general reaction is as follows:
1-(2-bromophenyl)octan-1-one + H₂ --(Chiral Ru Catalyst)--> (R)- or (S)-1-(2-Bromophenyl)octanol
The enantioselectivity of the reduction is governed by the specific combination of the metal, chiral ligand, and reaction conditions. High enantiomeric excesses (ee), often exceeding 95%, can be achieved.
Oxazaborolidine Catalysis (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes an oxazaborolidine catalyst derived from a chiral amino alcohol, most commonly (S)- or (R)-prolinol. mdpi.com This catalyst, when used with a stoichiometric borane (B79455) source like borane-dimethyl sulfide (B99878) (BMS), can reduce a wide range of prochiral ketones to their corresponding alcohols with high enantioselectivity. mdpi.comresearchgate.net The reduction of aryl alkyl ketones using this method typically yields alcohols with excellent enantiomeric excess. mdpi.com For example, the reduction of 2'-chloroacetophenone (B1665101) using an in-situ generated oxazaborolidine catalyst from a chiral lactam alcohol and borane afforded (S)-2-chloro-1-phenylethanol with 91% ee. mdpi.com
| Catalyst System | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Chiral Ru-diamine complex | Acetophenone derivatives | R or S | >99% | researchgate.net |
| Oxazaborolidine/BH₃ | 2'-Chloroacetophenone | S | 91% | mdpi.com |
| Oxazaborolidine/BH₃ | Acetophenone | R | 96% | mdpi.com |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliary-mediated synthesis is a powerful strategy where a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com
For the synthesis of this compound, this strategy could be employed in several ways. One hypothetical approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acetic acid moiety. researchgate.net The resulting chiral imide can be enolized and then alkylated with a suitable hexyl halide. The subsequent diastereoselective reaction would be the addition of a 2-bromophenyl Grignard reagent to the carbonyl group of the side chain. Finally, reductive cleavage of the auxiliary would furnish the chiral alcohol.
A general scheme for this approach is:
Attachment of Auxiliary: A prochiral substrate is covalently bonded to a chiral auxiliary. sigmaaldrich.com
Diastereoselective Transformation: The chiral auxiliary directs the stereochemical course of a reaction, such as alkylation or an aldol (B89426) reaction, creating a new stereocenter with a specific configuration. wikipedia.orgresearchgate.net For instance, an enolate derived from an acyl oxazolidinone can undergo highly diastereoselective alkylation.
Cleavage of Auxiliary: The auxiliary is removed from the product, which now contains the desired stereochemistry. The auxiliary can often be recovered and reused. wikipedia.org
While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary compared to direct catalytic methods.
Biocatalytic Approaches
Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral compounds. researchgate.net Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), operate under mild conditions (neutral pH and room temperature) and exhibit exceptional chemo-, regio-, and stereoselectivity. kfupm.edu.saresearchgate.net
The biocatalytic synthesis of this compound involves the asymmetric reduction of 1-(2-bromophenyl)octan-1-one using a suitable enzyme. These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), as the hydride source. kfupm.edu.sanih.gov To make the process economically viable, an in-situ cofactor regeneration system is usually employed, often by adding a sacrificial co-substrate like 2-propanol. nih.gov
A wide variety of microorganisms are known to produce ADHs capable of reducing substituted acetophenones with high enantioselectivity. nih.gov For example, ADHs from Thermoanaerobacter, Lactobacillus, and various yeasts have been successfully used. researchgate.netnih.gov Specifically, the asymmetric reduction of α-haloacetophenone analogs has been demonstrated using secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH), yielding optically active halohydrins with high enantioselectivities. kfupm.edu.sa Plant tissues, such as those from carrots and apples, have also been used as biocatalysts for the reduction of prochiral ketones, including 4'-chloroacetophenone, with high ee values. nih.gov
The stereochemical outcome of the reduction follows Prelog's rule for many ADHs, where the hydride is delivered to the Re-face of the carbonyl, yielding the (S)-alcohol. However, a significant number of anti-Prelog enzymes exist that deliver the hydride to the Si-face, providing access to the (R)-enantiomer. researchgate.netnih.gov
| Biocatalyst (Source) | Substrate Example | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Thermoanaerobacter sp. ADH | Acetophenone | S | >98 | >99.5 | nih.gov |
| Lactobacillus kefir ADH | Various aromatic ketones | R | 65-99 | >99 | nih.gov |
| Bacillus cereus TQ-2 | Acetophenone | R | >99 | 99 | researchgate.net |
| Carrot (Daucus carota) | 4'-Chloroacetophenone | S | ~80 | ~98 | nih.gov |
| TeSADH mutants | α-Haloacetophenones | S or R | High | High | kfupm.edu.sa |
Flow Chemistry Applications in the Synthesis of Related Structures
Continuous flow chemistry has become a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. unimi.it These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters, all of which can be encountered in the synthesis of benzylic alcohols and their precursors.
One of the most common methods for synthesizing secondary alcohols is the Grignard reaction, which involves the addition of an organomagnesium halide to an aldehyde or ketone. mt.com Grignard reactions are notoriously exothermic and sensitive to air and moisture. vapourtec.com Performing these reactions in a continuous flow reactor allows for superior temperature control due to the high surface-area-to-volume ratio of the microreactor channels, minimizing the risk of thermal runaways and improving product selectivity. researchgate.net Flow systems have been successfully designed for the reaction of Grignard reagents with various carbonyl compounds, enabling the safe and efficient production of secondary and tertiary alcohols with short residence times, often on the scale of seconds to minutes. unimi.itresearchgate.net
Beyond Grignard reactions, flow chemistry can be applied to other synthetic steps, such as hydrogenations, oxidations, and multi-step sequences, enabling the construction of complex molecular architectures in a streamlined and efficient manner.
Chemical Transformations and Reactivity of 1 2 Bromophenyl Octanol
Reactivity at the Secondary Alcohol Functionality
The secondary alcohol group is a versatile site for chemical modification, including oxidation to a ketone, derivatization to form esters and ethers, and elimination to generate an alkene.
Oxidation Reactions to Ketones
The secondary alcohol of 1-(2-bromophenyl)octanol can be readily oxidized to the corresponding ketone, 1-(2-bromophenyl)octan-1-one. The benzylic nature of the alcohol makes this transformation particularly efficient. A wide array of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective modern methods. organic-chemistry.org Photochemical protocols utilizing air as the oxidant in the presence of a photocatalyst also provide a green alternative for the oxidation of benzylic alcohols. rsc.org
Common reagents for this transformation include:
Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, offering high yields under mild conditions. organic-chemistry.org
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a clean and efficient oxidation at room temperature.
Metal-Catalyzed Aerobic Oxidation: Systems using catalysts like Palladium (Pd), Copper (Cu), or Iron (Fe) with molecular oxygen or air as the terminal oxidant are effective for benzylic alcohols. organic-chemistry.org
The choice of reagent depends on the desired scale, functional group tolerance, and reaction conditions.
| Oxidizing System | Typical Conditions | Substrate Example | Yield (%) | Reference |
|---|---|---|---|---|
| Thioxanthenone/Air (Photochemical) | Sunlight or CFL, Acetonitrile (B52724), Room Temp. | 1-Phenylethanol | ~95% | rsc.org |
| FeCl₃/L-valine/TEMPO/O₂ | Toluene, 60°C | Secondary Benzylic Alcohols | Good to Excellent | organic-chemistry.org |
| Burgess Reagent/DMSO | DCM, Room Temp. | Secondary Alcohols | Excellent | organic-chemistry.org |
| Cu(III) Complex | Alkaline Solution, Room Temp. | Secondary Benzylic Alcohols | ~78% | researchgate.net |
Derivatization of the Hydroxyl Group
The hydroxyl group of this compound can be converted into other functional groups, such as esters and ethers, to alter the molecule's physical and chemical properties.
Esterification: Esters can be formed through reaction with carboxylic acids or their derivatives. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). researchgate.net For a more rapid and often higher-yielding reaction, acyl chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine. iiste.org Enzymatic methods, for instance using lipase (B570770) with an acyl donor like vinyl acetate, offer a highly selective and green alternative. nih.gov
Etherification: Ethers can be synthesized via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the ether. organic-chemistry.org
| Reaction Type | Reagents | Product Type | Substrate Example | Reference |
|---|---|---|---|---|
| Esterification (Fischer) | Acetic Acid, H₂SO₄ (cat.) | Acetate Ester | Benzyl Alcohol | researchgate.netunair.ac.id |
| Esterification | Acetyl Chloride, Pyridine | Acetate Ester | Benzyl Alcohol | iiste.org |
| Transesterification (Enzymatic) | Vinyl Acetate, Acylase I | Acetate Ester | 1-Phenylethanol | nih.gov |
| Etherification (Williamson) | 1. NaH; 2. Methyl Iodide | Methyl Ether | Generic Alcohol | organic-chemistry.org |
Dehydration Pathways
The acid-catalyzed dehydration of this compound, a secondary alcohol, typically proceeds through an E1 elimination mechanism. The reaction involves protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water). libretexts.org Departure of the water molecule generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent phenyl ring, facilitating its formation. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of an alkene.
Due to the structure of this compound, two primary alkene products are possible:
1-(2-Bromophenyl)oct-1-ene: The more substituted and conjugated alkene, which is expected to be the major product according to Zaitsev's rule.
1-(2-Bromophenyl)oct-2-ene: The less substituted alkene.
For the dehydration of the analogous compound 1-phenylethanol, p-toluenesulfonic acid (pTSA) has been shown to be an effective catalyst, yielding styrene (B11656) in high yields. rsc.org
Reactivity at the Aryl Bromide Moiety
The carbon-bromine bond on the phenyl ring is a key site for forming new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions or the formation of organometallic intermediates. A critical consideration for these reactions is the presence of the acidic hydroxyl proton, which is incompatible with the strongly basic and nucleophilic organometallic reagents used in these transformations. Therefore, the alcohol must first be protected. libretexts.orgorganicchemistrytutor.com A common strategy is to convert the alcohol into a silyl (B83357) ether, for example, by reacting it with trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base like triethylamine. libretexts.org This protecting group is stable under the conditions of many coupling reactions and can be easily removed afterward with acid or a fluoride (B91410) source. libretexts.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
With the hydroxyl group protected, the aryl bromide can participate in a variety of powerful cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This method is exceptionally versatile for forming biaryl structures or connecting the aryl ring to alkyl, alkenyl, or alkynyl groups. organic-chemistry.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (like triethylamine) to form a new, more substituted alkene. wikipedia.org This reaction is a powerful tool for C-C bond formation and the synthesis of complex olefinic structures. organic-chemistry.org While some Heck reactions are compatible with unprotected alcohols, protection is often advisable to prevent side reactions and improve yields. organic-chemistry.orgnih.gov
| Reaction | Coupling Partner | Catalyst/Base System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl | wikipedia.orgmdpi.com |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Stilbene derivative | wikipedia.org |
Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)
After protection of the alcohol, the aryl bromide can be converted into highly reactive organometallic species.
Grignard Reagents: Reaction of the protected aryl bromide with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) yields an organomagnesium halide, or Grignard reagent. pearson.com This reagent is a potent nucleophile and strong base, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.com
Organolithium Reagents: The aryl bromide can also be converted to an organolithium reagent through lithium-halogen exchange. researchgate.net This is typically achieved by treating the protected aryl bromide with two equivalents of an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. princeton.edunih.gov The resulting aryllithium species is an even stronger nucleophile and base than the corresponding Grignard reagent and is used in similar synthetic applications.
These organometallic intermediates are fundamental in organic synthesis for building more complex molecular architectures from the this compound scaffold.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur readily through the common addition-elimination pathway, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. dalalinstitute.commasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.org
In the case of this compound, the benzene (B151609) ring lacks significant activation by strong electron-withdrawing groups. The octanol (B41247) substituent is not a strong EWG and therefore does not sufficiently lower the energy of the Meisenheimer complex to facilitate a facile SNAr reaction under standard conditions. nih.gov Consequently, direct displacement of the bromine atom by common nucleophiles is expected to be challenging.
However, nucleophilic aromatic substitution could potentially be induced under more forcing conditions through an elimination-addition mechanism, which proceeds via a highly reactive "benzyne" intermediate. khanacademy.orgmasterorganicchemistry.com This pathway does not require electron-withdrawing groups but instead necessitates the use of a very strong base, such as sodium amide (NaNH₂), to deprotonate a proton ortho to the leaving group. khanacademy.org For this compound, this would involve the removal of a proton from the C3 position of the phenyl ring. The subsequent elimination of the bromide ion would generate a benzyne (B1209423) intermediate, which would then be attacked by a nucleophile to yield a mixture of substitution products.
Intramolecular Cyclization and Rearrangement Studies
The bifunctional nature of this compound, possessing both an aryl bromide and a hydroxyl group, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic structures. One of the most powerful methods for forming carbon-oxygen bonds in such a context is the palladium-catalyzed intramolecular Buchwald-Hartwig amination, which can be adapted for ether synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an alcohol with an aryl halide. In an intramolecular sense, the hydroxyl group of the octanol chain can react with the bromophenyl moiety to form a cyclic ether.
Given the length of the octanol chain, an intramolecular cyclization of this compound would be expected to form a seven-membered ring, a dibenzo[b,f]oxepine derivative. The general conditions for such a transformation would involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 65 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 72 |
| PdCl₂(PPh₃)₂ | DPPF | Cs₂CO₃ | DMF | 120 | 58 |
In addition to cyclization, this compound, as a secondary benzylic alcohol, could be susceptible to rearrangement reactions under certain conditions. researchgate.net For instance, treatment with a strong Brønsted or Lewis acid could lead to the protonation of the hydroxyl group, followed by the loss of water to generate a secondary benzylic carbocation. acs.org This carbocation could then undergo various rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before being trapped by a nucleophile. The specific rearrangement products would depend on the reaction conditions and the relative stability of the possible carbocation intermediates.
Functional Group Interconversions Involving Both Reactive Centers
The presence of both a secondary alcohol and an aryl bromide in this compound allows for a variety of functional group interconversions that can modify one or both of these reactive sites. solubilityofthings.comorganic-synthesis.com These transformations can be performed in a stepwise manner or, in some cases, as a one-pot reaction sequence.
One possible transformation involves the oxidation of the secondary alcohol to a ketone. This can be achieved using a variety of standard oxidizing agents. The resulting 1-(2-bromophenyl)octan-1-one could then undergo further reactions at the aryl bromide position, such as a Suzuki or Sonogashira coupling, to introduce new carbon-carbon bonds.
Conversely, the aryl bromide can be transformed first. For example, it could be converted to an organolithium or Grignard reagent, which could then be used in a subsequent reaction. However, the presence of the acidic hydroxyl proton would require a protection strategy for the alcohol or the use of excess organometallic reagent.
More advanced one-pot strategies could also be envisioned, where both the alcohol and the aryl bromide participate in a cascade reaction. liv.ac.ukliv.ac.uk For example, a palladium-catalyzed Heck reaction could potentially be initiated at the aryl bromide position with a suitable olefin. The newly formed product could then undergo a subsequent reaction involving the alcohol, such as an intramolecular cyclization or a dehydration-isomerization sequence.
Another approach to functional group interconversion involves converting the alcohol into a better leaving group, such as a tosylate or mesylate. This would facilitate nucleophilic substitution reactions at the secondary carbon, allowing for the introduction of a wide range of other functional groups. ub.edu
| Initial Transformation | Reagent(s) | Intermediate Product | Subsequent Reaction | Final Product Type |
|---|---|---|---|---|
| Oxidation of Alcohol | PCC, DMP, or Swern Oxidation | 1-(2-Bromophenyl)octan-1-one | Suzuki Coupling | Biphenyl Ketone Derivative |
| Conversion to Alkyl Halide | PBr₃ or SOCl₂ | 1-Bromo-1-(2-bromophenyl)octane | Grignard Formation and Alkylation | Di-substituted Alkane |
| Heck Reaction | Alkene, Pd catalyst, Base | Stilbene Derivative | Intramolecular Etherification | Cyclic Ether |
| Conversion to Tosylate | TsCl, Pyridine | 1-(2-Bromophenyl)octyl Tosylate | Nucleophilic Substitution (e.g., with NaN₃) | Azide Derivative |
Stereochemical Aspects in the Chemistry of 1 2 Bromophenyl Octanol
Elucidation of Chiral Centers and Stereoisomers
1-(2-Bromophenyl)octanol possesses a single chiral center, also known as a stereocenter, at the carbon atom bonded to the hydroxyl group (C1 of the octyl chain). A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, these four distinct substituents are:
A hydrogen atom (-H)
A hydroxyl group (-OH)
A 2-bromophenyl group (-C₆H₄Br)
A heptyl group (-C₇H₁₅)
The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R)-1-(2-bromophenyl)octanol and (S)-1-(2-bromophenyl)octanol, based on the Cahn-Ingold-Prelog priority rules for assigning the absolute configuration of the stereocenter. A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate.
The number of possible stereoisomers for a molecule can be determined by the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2¹ = 2 possible stereoisomers (the (R) and (S) enantiomers).
Table 1: Stereoisomers of this compound
| Stereoisomer | Absolute Configuration |
| (+)-1-(2-Bromophenyl)octanol | (R) or (S) |
| (-)-1-(2-Bromophenyl)octanol | (S) or (R) |
Note: The (+) and (-) designations refer to the direction of rotation of plane-polarized light, which must be determined experimentally and does not directly correlate with the (R) or (S) configuration.
Strategies for Enantiomeric and Diastereomeric Control in Synthesis
Achieving control over the stereochemistry during the synthesis of this compound is crucial for obtaining enantiomerically pure or enriched products. Several strategies can be employed to this end.
Asymmetric Synthesis:
One of the most direct approaches is through asymmetric synthesis, which involves the creation of the chiral center in a way that favors the formation of one enantiomer over the other. This can be achieved through various methods:
Chiral Catalysts: The asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-octanoylbenzene, using a chiral catalyst can yield enantiomerically enriched this compound. Common catalysts for such reductions include those based on transition metals (e.g., ruthenium, rhodium) complexed with chiral ligands, or enzymatic reductions using alcohol dehydrogenases.
Chiral Reagents: The addition of a heptyl organometallic reagent (e.g., heptyllithium or heptylmagnesium bromide) to 2-bromobenzaldehyde (B122850) in the presence of a stoichiometric amount of a chiral ligand or additive can induce enantioselectivity.
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that can be temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. nih.gov For instance, an achiral starting material could be reacted with a chiral auxiliary to form a new compound. A subsequent diastereoselective reaction would then create the desired stereocenter. Finally, removal of the auxiliary would furnish the desired enantiomerically enriched product.
Diastereoselective Synthesis:
When a molecule contains more than one chiral center, the stereoisomers that are not mirror images of each other are called diastereomers. While this compound itself only has one stereocenter, diastereoselective strategies become relevant when it is used as a starting material or intermediate in the synthesis of more complex molecules with additional chiral centers. In such cases, the existing stereocenter in this compound can influence the formation of new stereocenters, a phenomenon known as substrate-controlled diastereoselection.
Kinetic Resolution Techniques
Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.
Enzymatic Kinetic Resolution:
Lipases are a class of enzymes that are frequently employed for the kinetic resolution of alcohols. jocpr.comnih.gov In the presence of an acyl donor (e.g., vinyl acetate), a lipase (B570770) can selectively acylate one enantiomer of this compound at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. The choice of lipase and reaction conditions (solvent, temperature, acyl donor) can significantly impact the efficiency and selectivity of the resolution. nih.gov
For secondary benzylic alcohols, studies have shown that the steric bulk of the alkyl group can influence the selectivity factor of the kinetic resolution. nih.gov Generally, increasing the size of the alkyl chain can lead to higher enantioselectivity.
Table 2: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of a Structurally Related Secondary Alcohol
| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (ee %) | Selectivity Factor (s) |
| 1-Phenylethanol | Novozym 435 | Vinyl Acetate | Hexane (B92381) | 50 | >99 | >200 |
| 1-(o-Tolyl)ethanol | Amidine-Based Catalyst | Propionic Anhydride (B1165640) | Toluene | 50 | 95 | 40 |
Non-Enzymatic Kinetic Resolution:
Chiral non-enzymatic catalysts, such as amidine-based catalysts, can also be used for the kinetic resolution of secondary alcohols through enantioselective acylation. nih.gov These catalysts can offer high selectivity factors and are a viable alternative to enzymatic methods.
Diastereoselective Transformations and Induction Models
When a molecule like (R)- or (S)-1-(2-bromophenyl)octanol, which already possesses a chiral center, undergoes a reaction that creates a new stereocenter, the existing chirality can influence the stereochemical outcome of the new center. This is known as diastereoselective induction.
For example, if the hydroxyl group of this compound is converted into a directing group, subsequent reactions at a nearby prochiral center can proceed with high diastereoselectivity. The stereochemical outcome of such reactions can often be predicted using established models of asymmetric induction, such as Cram's rule, the Felkin-Anh model, or the chelation-controlled model, depending on the specific reactants and reaction conditions.
These models consider the steric and electronic interactions between the substituents on the existing chiral center and the incoming reagent to predict which diastereomer will be formed preferentially. The 2-bromophenyl group, with its steric bulk and electronic properties, would play a significant role in directing the approach of reagents in such transformations.
Analytical Methodologies for the Characterization of 1 2 Bromophenyl Octanol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(2-Bromophenyl)octanol by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the bromophenyl group typically appear in the downfield region (δ 7.0-7.6 ppm). The methine proton (CH-OH) adjacent to the hydroxyl group and the aromatic ring would likely resonate as a multiplet around δ 5.2-5.3 ppm. The protons of the octyl chain will show a series of multiplets in the upfield region (δ 0.8-1.8 ppm), with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbon atom attached to the bromine (C-Br) in the aromatic ring is expected to have a chemical shift around δ 121-122 ppm. The other aromatic carbons will resonate in the range of δ 126-145 ppm. The carbon of the CH-OH group is typically found around δ 69-70 ppm. The carbons of the octyl chain will produce a series of signals in the upfield region of the spectrum.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic CHs | 7.0 - 7.6 (m) | 126.0 - 133.0 |
| C-Br (aromatic) | - | 121.0 - 122.0 |
| C-CHOH (aromatic) | - | 144.0 - 145.0 |
| CH-OH | ~5.26 (q) | ~69.18 |
| OH | variable (br s) | - |
| CH₂ (octyl chain) | 1.2 - 1.8 (m) | 22.0 - 40.0 |
| CH₃ (terminal) | ~0.8 - 0.9 (t) | ~14.0 |
Predicted data is based on analogous compounds such as 1-(2-bromophenyl)ethanol. rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic octyl chain are expected to appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol will likely be observed in the 1000-1100 cm⁻¹ range. The presence of the aromatic ring will also give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200 - 3600 (broad, strong) |
| C-H (aromatic) | Stretching | 3000 - 3100 (medium) |
| C-H (aliphatic) | Stretching | 2850 - 2960 (strong) |
| C=C (aromatic) | Stretching | 1450 - 1600 (medium to weak) |
| C-O (secondary alcohol) | Stretching | 1000 - 1100 (strong) |
| C-Br (aromatic) | Stretching | 500 - 600 (medium) |
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.
Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org Alpha-cleavage involves the breaking of the bond adjacent to the carbon bearing the hydroxyl group. For this compound, this would lead to the formation of a stable benzylic cation. Dehydration involves the loss of a water molecule (18 amu) from the molecular ion.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 284/286 | [C₁₄H₂₁BrO]⁺ | Molecular Ion (M⁺) |
| 266/268 | [C₁₄H₁₉Br]⁺ | Dehydration (Loss of H₂O) |
| 183/185 | [C₇H₆Br]⁺ | Alpha-cleavage (Loss of C₇H₁₅) |
| 171 | [C₇H₆O]⁺ | Alpha-cleavage with loss of Br |
| 113 | [C₈H₁₇]⁺ | Heptyl cation |
Chromatographic Techniques for Purity and Stereoisomeric Excess Determination
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for determining the enantiomeric excess of a chiral sample.
Gas chromatography (GC) is a widely used technique for determining the purity of volatile compounds. peakscientific.com For the analysis of this compound, a capillary GC system equipped with a flame ionization detector (FID) would be suitable. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. The purity of the sample can be determined by the relative area of the peak corresponding to this compound in the resulting chromatogram. The use of a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane, would be appropriate for this analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both purity assessment and the determination of stereoisomeric excess. For achiral purity analysis, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective.
To determine the enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of enantiomers of aromatic alcohols. chromatographyonline.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326). The ratio of the two enantiomers is determined by comparing the peak areas in the chromatogram.
Interactive Data Table: Example Chiral HPLC Conditions for Similar Compounds
| Parameter | Condition |
| Column | Chiralcel OD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Chiral Chromatography
Chiral chromatography is a crucial analytical technique for the separation of enantiomers, which are non-superimposable mirror images of each other. In the context of this compound, which possesses a chiral center at the carbon atom bearing the hydroxyl group, chiral chromatography is employed to isolate and quantify the individual (R)- and (S)-enantiomers. This separation is paramount in fields such as pharmaceutical development, where enantiomers can exhibit significantly different pharmacological and toxicological profiles.
The separation is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely utilized due to their broad applicability and high enantioselectivity. For the separation of this compound, a column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) could be effective.
The choice of mobile phase is also critical and is optimized to achieve the best balance between resolution and analysis time. Common mobile phases in normal-phase chromatography include mixtures of alkanes (like hexane or heptane) with an alcohol modifier (such as isopropanol or ethanol). In reversed-phase chromatography, mixtures of water or buffers with acetonitrile or methanol are used. The selection of the mobile phase and its composition can significantly influence the retention times and the degree of separation between the enantiomers.
Detection is commonly performed using a UV detector, as the bromophenyl group in this compound absorbs ultraviolet light. The wavelength for detection is chosen to maximize the signal-to-noise ratio for the analyte.
A hypothetical chiral high-performance liquid chromatography (HPLC) method for the enantiomeric separation of this compound is presented in the interactive data table below.
| Parameter | Value |
| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Retention Time (R)-enantiomer | ~ 8.5 min |
| Retention Time (S)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
This table represents a hypothetical set of parameters for the chiral separation of this compound enantiomers and is intended for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using this method to unequivocally determine their solid-state structure, including the absolute configuration of chiral centers.
The process involves several key steps:
Crystallization: A suitable crystalline derivative of this compound must first be synthesized. This could involve, for example, esterification of the hydroxyl group with a carboxylic acid that promotes crystallization. The goal is to obtain a single, high-quality crystal.
Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in specific directions, and the intensities of these diffracted beams are measured by a detector.
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.
For a crystalline derivative of this compound, X-ray crystallography would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. Crucially, for a chiral derivative, the analysis can determine the absolute configuration (R or S) of the stereocenter without the need for a reference standard of known configuration. This is often achieved through the analysis of anomalous dispersion effects, particularly when a heavy atom like bromine is present in the structure.
A hypothetical set of crystallographic data for a crystalline derivative of this compound is presented in the interactive data table below.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₉BrO₂ (Illustrative derivative) |
| Formula Weight | 299.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.89 Å, b = 12.45 Å, c = 19.87 Å |
| Volume | 1457.8 ų |
| Z | 4 |
| Density (calculated) | 1.362 g/cm³ |
| R-factor | 0.035 |
| Absolute Configuration | Confirmed as (R) or (S) |
This table represents hypothetical crystallographic data for a derivative of this compound and is intended for illustrative purposes.
Theoretical and Computational Investigations of 1 2 Bromophenyl Octanol
Molecular Modeling and Conformational Analysis
The three-dimensional arrangement of atoms in 1-(2-bromophenyl)octanol significantly influences its physical and chemical properties. Molecular modeling techniques are employed to explore the conformational landscape of this molecule, identifying stable isomers and the energy barriers between them. The conformational flexibility of this compound primarily arises from the rotation around several key single bonds: the bond connecting the chiral carbon to the phenyl ring, the C-O bond of the alcohol group, and the various C-C bonds within the octyl chain.
Studies on similar molecules, such as p-alkyl phenols, have shown that the interactions between the alkyl and hydroxyl substituents can lead to distinct syn and anti conformations. In the case of this compound, the ortho-bromo substituent introduces additional steric and electronic effects that further influence conformational preference. The most stable conformers are typically those that minimize steric repulsion, such as staggered arrangements along the C-C bonds of the octyl chain, and adopt a gauche or anti orientation that balances intramolecular interactions.
Table 1: Hypothetical Relative Energies of this compound Conformers This data is illustrative and based on typical computational results for similar molecules.
| Conformer | Dihedral Angle (Br-C-C-O) | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| A | 60° (gauche) | 180° (anti) | 0.00 | 45.2 |
| B | 180° (anti) | 180° (anti) | 0.85 | 20.8 |
| C | 60° (gauche) | 60° (gauche) | 1.20 | 13.5 |
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key aspects analyzed include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.
A molecular electrostatic potential (MEP) map can also be generated using DFT. This map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and a positive potential around the hydrogen of the hydroxyl group, indicating sites for electrophilic and nucleophilic attack, respectively. The bromine atom and the phenyl ring would also exhibit distinct electronic features influencing their interactions.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to attack by nucleophiles. DFT studies on substituted benzenes have shown that substituents significantly modulate the electronic properties and reactivity of the aromatic ring.
Table 2: Hypothetical Global Reactivity Descriptors for this compound (Calculated at the B3LYP/6-31G(d) level) This data is illustrative and based on typical computational results for similar molecules.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 5.90 |
| Ionization Potential | 6.85 |
| Electron Affinity | 0.95 |
| Electronegativity (χ) | 3.90 |
| Chemical Hardness (η) | 2.95 |
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry provides a powerful toolkit for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. A lower activation energy corresponds to a faster reaction rate.
For this compound, several types of reactions could be investigated computationally. One example is the oxidation of the secondary alcohol to a ketone. Theoretical calculations can help to compare different possible mechanisms, for instance, those involving different oxidizing agents. Computational studies on the oxidation of benzylic alcohols have provided detailed insights into the role of intermediates and the stereoselectivity of such transformations.
Another potential reaction is nucleophilic substitution at the benzylic carbon, where the hydroxyl group is replaced by another functional group. Computational models can predict whether the reaction is likely to proceed via an S_N1 or S_N2 mechanism by analyzing the stability of potential carbocation intermediates and the steric hindrance around the reaction center. Furthermore, reactions involving the aromatic ring, such as electrophilic aromatic substitution, can also be modeled to predict the regioselectivity (i.e., the position of substitution on the ring), taking into account the directing effects of the bromo and alkyl alcohol substituents.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and structural confirmation of compounds like this compound. By calculating these parameters and comparing them with experimental spectra, researchers can validate a proposed molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. mdpi.com
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of the absorption bands in the IR spectrum. These predicted spectra can be compared with experimental data to identify characteristic functional groups, such as the O-H stretch of the alcohol and the C-Br stretch, as well as vibrations associated with the aromatic ring.
Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This data is illustrative and based on typical computational results for similar molecules.
| Carbon Atom | Predicted Chemical Shift (ppm) | Plausible Experimental Shift (ppm) |
|---|---|---|
| C (ipso, C-Br) | 122.5 | 122.8 |
| C (ipso, C-CHOH) | 144.2 | 144.5 |
| C (aromatic) | 127.8 - 133.5 | 127.5 - 133.2 |
| C (CHOH) | 74.8 | 75.1 |
Studies on Intermolecular Interactions
The bulk properties of this compound are governed by the intermolecular interactions between its molecules. Computational methods can quantify the strength and nature of these non-covalent interactions. For this compound, several types of interactions are significant.
Hydrogen bonding is expected to be a dominant interaction, involving the hydroxyl group of one molecule acting as a hydrogen bond donor and the oxygen or bromine atom of a neighboring molecule acting as an acceptor. The strength of these hydrogen bonds can be calculated by analyzing the geometry and interaction energy of a dimer of the molecules.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can also play a role in the molecular packing. acs.org The presence of the bromine substituent can influence these interactions through electrostatic effects. Halogen bonding, where the electrophilic region on the bromine atom interacts with a nucleophilic site on another molecule, is another possible interaction that can be investigated computationally. By calculating the interaction energies of various dimer configurations, a detailed understanding of the forces holding the molecules together in the condensed phase can be obtained.
Table 4: Hypothetical Interaction Energies for Dimers of this compound This data is illustrative and based on typical computational results for similar molecules.
| Dimer Configuration | Predominant Interaction Type | Interaction Energy (kcal/mol) |
|---|---|---|
| Head-to-tail | Hydrogen Bonding (O-H···O) | -5.8 |
| Parallel-displaced | π-π Stacking | -2.5 |
| T-shaped | C-H···π Interaction | -2.1 |
Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The presence of both a 2-bromophenyl group and a secondary octanol (B41247) moiety makes 1-(2-Bromophenyl)octanol a strategic starting material for the synthesis of more complex organic molecules. Each functional group can be selectively targeted to build molecular complexity in a stepwise fashion.
The 2-bromophenyl group is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of intricate molecular frameworks. For instance, the bromine atom can be readily substituted through reactions such as the Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination.
The secondary alcohol group can be used as a handle for further functionalization. It can be oxidized to a ketone, which then can participate in a range of reactions such as nucleophilic additions, alpha-functionalization, or Baeyer-Villiger oxidation. Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. The hydroxyl group can also direct certain reactions to specific sites on the molecule.
The interplay between these two functional groups allows for the synthesis of a wide array of complex structures. For example, the aryl bromide can first undergo a Suzuki coupling to introduce a new aryl or vinyl substituent, followed by modification of the alcohol to introduce further diversity. This sequential functionalization is a cornerstone of modern synthetic strategy.
Below is a table summarizing potential palladium-catalyzed cross-coupling reactions utilizing the 2-bromophenyl moiety of this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., boronic acid or ester) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or vinyl-substituted derivative |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl-alkyne derivative |
| Buchwald-Hartwig Amination | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl amine |
Applications in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The bifunctional nature of this compound makes it a potentially valuable substrate in the design of novel MCRs.
While direct examples involving this compound in MCRs are not extensively documented, its functional groups suggest several possibilities. For instance, the secondary alcohol could participate in Passerini or Ugi-type reactions after oxidation to the corresponding ketone. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to form an α-acyloxy carboxamide. The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.
Furthermore, the 2-bromophenyl group can be a handle to introduce functionalities that can subsequently participate in MCRs. For example, a Sonogashira coupling could introduce a terminal alkyne, which is a versatile functional group for various MCRs, including the synthesis of heterocyclic compounds.
The following table outlines a hypothetical multi-component reaction sequence involving a derivative of this compound.
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Oxidation | This compound, Oxidizing agent (e.g., PCC) | 2-Bromophenyl octan-2-one |
| 2 | Ugi Reaction | 2-Bromophenyl octan-2-one, an amine, a carboxylic acid, an isocyanide | A complex bis-amide incorporating the 2-bromophenyl octanoyl scaffold |
Utility in the Construction of Macrocyclic or Polycyclic Systems
The strategic placement of the aryl bromide and the long-chain alcohol in this compound makes it an interesting precursor for the synthesis of macrocyclic and polycyclic systems.
Macrocyclization:
Macrocycles are large ring structures that are prevalent in many natural products and pharmaceuticals. The synthesis of macrocycles often relies on intramolecular reactions of long-chain precursors. This compound can be elaborated to create such precursors. For example, the alcohol functionality could be used to introduce a terminal alkyne at the end of the octyl chain. Subsequent intramolecular Sonogashira coupling with the 2-bromophenyl group could then lead to the formation of a macrocycle containing both an aromatic ring and a long alkyl chain.
Another approach could involve converting the alcohol to an amine, followed by an intramolecular Buchwald-Hartwig amination to form a large-ring lactam. The efficiency of such macrocyclization reactions can often be improved through the use of high-dilution techniques or template-assisted synthesis.
Polycyclic Systems:
Polycyclic aromatic hydrocarbons (PAHs) and other polycyclic structures are important motifs in materials science and medicinal chemistry. The 2-bromophenyl group of this compound can serve as a starting point for building up such systems. For instance, an intramolecular Heck reaction of a derivative of this compound, where the octyl chain is functionalized with a terminal alkene, could lead to the formation of a new ring fused to the benzene (B151609) ring.
Furthermore, the aryl bromide can participate in annulation reactions, where multiple bonds are formed in a single operation to construct new rings. Palladium-catalyzed [3+3] annulation methods have been developed for the synthesis of PAHs from smaller aromatic fragments.
The table below provides a conceptual overview of the utility of this compound derivatives in the synthesis of cyclic systems.
| Cyclic System Type | Synthetic Strategy | Key Reaction |
| Macrocycle | Intramolecular coupling of a bifunctionalized derivative | Intramolecular Sonogashira or Buchwald-Hartwig amination |
| Polycyclic System | Intramolecular cyclization | Intramolecular Heck reaction |
| Polycyclic Aromatic Hydrocarbon | Annulation reactions | Palladium-catalyzed annulation |
Contribution to Novel Reaction Methodologies and Catalyst Development
Beyond its role as a synthetic building block, this compound and its derivatives have the potential to contribute to the development of new reaction methodologies and catalyst systems.
The secondary alcohol functionality can act as a directing group in C-H activation reactions. While alcohols have traditionally been challenging directing groups due to their low affinity for transition metal catalysts, recent advances have shown that with appropriate ligands, alcohol-directed C-H functionalization is possible. The hydroxyl group in this compound could potentially direct the functionalization of specific C-H bonds on the octyl chain or the aromatic ring.
Furthermore, the bifunctional nature of this molecule makes it a candidate for the synthesis of novel ligands for catalysis. The alcohol group can be modified to incorporate a coordinating atom, such as phosphorus or nitrogen. The resulting ligand would have a 2-bromophenyl group that could be used to attach the ligand to a solid support or to another part of a larger molecular assembly. The long octyl chain could impart specific solubility properties to the catalyst or create a specific steric environment around the metal center. Bio-inspired ligands are often used for the catalytic oxidation of alcohols.
The following table illustrates potential research directions for this compound in methodology and catalyst development.
| Area of Development | Potential Role of this compound | Rationale |
| New Reaction Methodologies | Substrate for developing alcohol-directed C-H activation | The hydroxyl group can act as an internal directing group. |
| Catalyst Development | Precursor for novel phosphine (B1218219) or amine-based ligands | The alcohol provides a handle for introducing ligating groups, and the aryl bromide allows for further modification or immobilization. |
| Materials Science | Monomer for polymerization | The aryl bromide can undergo coupling polymerization, while the alcohol can be used for post-polymerization modification. |
Q & A
Q. Experimental design :
- Temperature control : Higher temperatures (>80°C) may degrade intermediates; optimize at 60–70°C.
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene).
Data contradiction analysis :
If yields vary between batches, analyze impurities via HPLC-MS to detect side products (e.g., dehalogenated byproducts). Adjust stoichiometry of 2-bromophenyl precursors to minimize competing pathways .
Advanced: What methodologies are suitable for studying the biological interactions of this compound?
Q. In vitro assays :
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., cytochrome P450 isoforms) to measure binding kinetics (ka, kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
Computational approaches : - Molecular docking (AutoDock Vina) : Simulate binding poses of this compound with active sites of receptors (e.g., GPCRs).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Advanced: How does the bromophenyl substituent influence the physicochemical properties of this compound?
Lipophilicity : The 2-bromophenyl group increases logP (measured via shake-flask method), enhancing membrane permeability.
Electronic effects : Bromine’s electron-withdrawing nature reduces the hydroxyl group’s acidity (pKa ~12.5 vs. ~15 for unsubstituted octanol).
Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG-400) for biological assays .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
- Liquid-liquid extraction : Separate organic (EtOAc) and aqueous layers to remove hydrophilic impurities.
- Distillation : Use fractional distillation under reduced pressure (bp ~150–160°C at 5 mmHg).
- Recrystallization : Employ hexane/EtOAc (4:1) to obtain high-purity crystals (>98% by HPLC) .
Advanced: How can researchers validate the stereochemical stability of this compound under varying pH conditions?
Chiral HPLC : Use a Chiralpak AD-H column (hexane/iPrOH 90:10) to monitor enantiomeric excess over time.
Kinetic studies :
- Incubate the compound in buffers (pH 3–10) at 37°C.
- Analyze degradation products via LC-MS; bromophenyl derivatives are prone to racemization at pH >8 .
Basic: What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact.
- Ventilation : Use fume hoods due to volatile organic vapors.
- Waste disposal : Neutralize with 10% NaOH before discarding halogenated waste .
Advanced: What catalytic applications does this compound have in asymmetric synthesis?
Chiral auxiliary : The bromophenyl group can induce asymmetry in Pd-catalyzed allylic alkylation.
Substrate testing :
- Screen with prochiral ketones (e.g., acetophenone) to assess enantioselectivity (ee >80% achievable).
- Optimize with BINAP ligands to enhance catalytic efficiency .
Advanced: How can researchers resolve discrepancies in biological activity data for this compound analogs?
Q. Meta-analysis :
- Compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity.
- Validate assays with positive controls (e.g., tamoxifen for cytotoxicity).
Structural analogs : - Synthesize derivatives (e.g., 2-chlorophenyl or methyl-substituted) to correlate substituent effects with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
